4-(Isopropylamino)-3-nitrobenzonitrile chemical properties
4-(Isopropylamino)-3-nitrobenzonitrile chemical properties
An In-Depth Technical Guide to 4-(Isopropylamino)-3-nitrobenzonitrile: Properties, Synthesis, and Applications
Introduction
4-(Isopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: a nitrile, a nitro group, and a secondary amine. This specific arrangement of electron-withdrawing (nitro, cyano) and electron-donating (amino) groups on a benzene ring makes it a molecule of significant interest for synthetic and medicinal chemistry. Its structure suggests high potential as a versatile building block for the synthesis of more complex heterocyclic systems and as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an expert analysis of its reactivity and potential applications for researchers in drug discovery and fine chemical manufacturing.
Physicochemical and Structural Properties
4-(Isopropylamino)-3-nitrobenzonitrile is a yellow crystalline solid at room temperature[1]. The key physical and structural properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(propan-2-ylamino)-3-nitrobenzonitrile | - |
| CAS Number | 355022-17-2 | [2] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1] |
| Molecular Weight | 205.22 g/mol | [1] |
| Appearance | Yellow solid block/crystals | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and THF | [1][3] |
| Melting Point | Not explicitly reported; expected for a crystalline solid. | - |
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction analysis reveals that 4-(isopropylamino)-3-nitrobenzonitrile crystallizes in a monoclinic system with the space group P2₁/n[1].
Key structural insights include:
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Planarity: The nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of just 3.4°[1][4]. This planarity facilitates electronic conjugation between the nitro group and the ring.
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Intramolecular Hydrogen Bonding: A significant feature is the presence of an intramolecular N—H···O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group[1][4]. This interaction contributes to the molecule's conformational stability.
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by weak aromatic C—H···O and C—H···N hydrogen bonds, as well as weak π–π stacking interactions, which stabilize the crystal packing[1][4].
Synthesis and Purification
The most direct and efficient synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Rationale
The choice of 4-chloro-3-nitrobenzonitrile as the starting material is strategic. The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups, particularly at the para position (C4) where the chlorine atom is located. Isopropylamine acts as the nucleophile, displacing the chloride leaving group to form the final product. Tetrahydrofuran (THF) is an appropriate polar aprotic solvent for this type of reaction.
The workflow for this synthesis is illustrated below.
Caption: Synthesis workflow for 4-(Isopropylamino)-3-nitrobenzonitrile.
Validated Experimental Protocol
The following protocol is adapted from a published crystal structure report and provides a reliable method for laboratory-scale synthesis with a high yield[1].
Materials:
-
4-Chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol)
-
Isopropylamine (25 ml)
-
Tetrahydrofuran (THF) (50 ml)
-
Water (for precipitation)
-
Cold Ethanol (for washing)
-
Ethanol (for crystallization)
Procedure:
-
Combine 4-chloro-3-nitrobenzonitrile (4.2 g), isopropylamine (25 ml), and tetrahydrofuran (50 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the mixture and remove the solvent and excess amine using a rotary evaporator.
-
To the resulting residue, add water to induce precipitation of the product.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the collected solid with two portions of cold ethanol (2 x 15 ml) to remove impurities.
-
The resulting yellow solid is 4-(isopropylamino)-3-nitrobenzonitrile (yield: 4.2 g, 89%).
-
For obtaining high-purity, X-ray quality crystals, the product can be further purified by recrystallization from an ethanol solution followed by slow evaporation at room temperature[1].
Spectral Characterization (Predicted)
While experimental spectra are not widely published, the structure of 4-(isopropylamino)-3-nitrobenzonitrile allows for a confident prediction of its key spectral features based on established principles and data from analogous compounds[5][6][7][8].
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¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons are expected. The proton ortho to the nitro group (at C2) will be the most deshielded, appearing as a doublet around δ 8.2-8.4 ppm. The proton between the cyano and amino groups (at C5) will appear as a doublet of doublets, and the proton ortho to the cyano group (at C6) will be the most upfield, likely appearing as a doublet around δ 7.0 ppm.
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Amine Proton (N-H): A broad singlet, potentially shifted downfield due to intramolecular hydrogen bonding with the nitro group.
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Isopropyl Group: A septet for the methine proton (-CH) around δ 3.8-4.2 ppm and a doublet for the six equivalent methyl protons (-CH₃) around δ 1.3 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the nitro group (C3) and the carbon bearing the amino group (C4) will be significantly affected by these substituents.
-
Nitrile Carbon (C≡N): A characteristic weak signal is expected in the δ 115-120 ppm range[6].
-
Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region of the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C≡N Stretch: A strong, sharp absorption peak in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile[7].
-
NO₂ Stretches: Two strong peaks corresponding to asymmetric and symmetric stretching, typically around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 205.22.
-
Chemical Reactivity and Potential Applications
The multifunctionality of 4-(isopropylamino)-3-nitrobenzonitrile makes it a valuable intermediate for constructing diverse molecular architectures.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation yields 4-(isopropylamino)-3-aminobenzonitrile , a substituted ortho-phenylenediamine. This diamine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for building fused heterocyclic systems like benzimidazoles, which are common in kinase inhibitors and other targeted therapies.
-
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Alternatively, it can undergo a [2+3] cycloaddition reaction with an azide (e.g., sodium azide with a Lewis acid) to form a tetrazole ring. Both carboxylic acids and tetrazoles are important functional groups in drug design, often used as bioisosteres to enhance pharmacokinetic properties.
Applications in Drug Discovery and Development
Given its synthetic utility, 4-(isopropylamino)-3-nitrobenzonitrile is an ideal starting point for generating libraries of compounds for high-throughput screening. The presence of the nitrobenzonitrile moiety is found in intermediates used for synthesizing active pharmaceutical ingredients (APIs)[3]. By leveraging the reactivity of its three functional groups, medicinal chemists can rapidly create a wide array of derivatives to explore structure-activity relationships (SAR) for various biological targets. Its potential application areas mirror those of related nitro-aromatic compounds, including oncology, inflammation, and infectious diseases.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 4-(isopropylamino)-3-nitrobenzonitrile. However, based on the known hazards of structurally related compounds such as 3-nitrobenzonitrile and 4-nitrobenzonitrile, appropriate precautions are essential[5][9].
-
Potential Hazards: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Nitro-aromatic compounds should be handled with care as they can be potent toxins.
-
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Conclusion
4-(Isopropylamino)-3-nitrobenzonitrile is a well-characterized crystalline solid with significant potential as a chemical intermediate. Its synthesis is straightforward and high-yielding via nucleophilic aromatic substitution. The strategic placement of its amino, nitro, and nitrile functional groups provides multiple handles for subsequent chemical modifications, positioning it as a valuable building block for the synthesis of complex molecules and compound libraries, particularly within the pharmaceutical and fine chemical industries.
References
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CP Lab Safety. 4-(Isopropylamino)-3-nitrobenzonitrile, 98% Purity, C10H11N3O2, 25 grams. Available from: [Link]
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Jia, H. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. Available from: [Link]
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PubChem. 3-Nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. (2014). Electronic Supplementary Information for "Copper(I) complexes of a pyrazolyl-based NNN-scorpionate ligand: synthesis, structures and catalytic performance in the three-component synthesis of propargylamines". Available from: [Link]
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Jia, H. (2011). 4-Isopropylamino-3-nitrobenzonitrile. ResearchGate. Available from: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]
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PubChem. 3-Hydroxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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